molecular formula C3H5N3O3 B14307015 (R)-3-azido-2-hydroxypropanoic acid CAS No. 111651-48-0

(R)-3-azido-2-hydroxypropanoic acid

Cat. No.: B14307015
CAS No.: 111651-48-0
M. Wt: 131.09 g/mol
InChI Key: NEYYWZWMFRJFDX-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Azido-2-hydroxypropanoic acid is a valuable chiral synthon designed for advanced research and development. This multifunctional molecule features two highly versatile reactive groups: a carboxylic acid and an organic azide. The terminal carboxylic acid can be readily conjugated to primary amines via standard carbodiimide coupling chemistry (e.g., using EDC) to form stable amide bonds, facilitating its incorporation into larger molecular architectures . The azide moiety is primed for participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click chemistry" reaction . This reaction is highly reliable and bio-orthogonal, making it indispensable for bioconjugation, polymer chemistry, and the creation of chemical libraries. The presence of a stereocenter in the (R) configuration is critical for applications in asymmetric synthesis and for constructing chiral fragments found in pharmaceuticals and agrochemicals. As a bifunctional linker, this compound is exceptionally useful for connecting two distinct molecules—one via an amide bond and the other via a triazole linkage. This property makes it a powerful tool in chemical biology for probe development, in materials science for polymer functionalization, and in drug discovery for constructing complex molecules. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

111651-48-0

Molecular Formula

C3H5N3O3

Molecular Weight

131.09 g/mol

IUPAC Name

(2R)-3-azido-2-hydroxypropanoic acid

InChI

InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m1/s1

InChI Key

NEYYWZWMFRJFDX-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)O)N=[N+]=[N-]

Canonical SMILES

C(C(C(=O)O)O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Stereoselective Epoxide Ring-Opening with Azide Ions

Epoxide Synthesis and Regiochemical Control

The epoxide ring-opening strategy leverages glycidyl esters or ethers as precursors. For example, (R)-glycidyl methyl ether undergoes nucleophilic attack by sodium azide (NaN₃) under SN2 conditions, yielding 3-azido-2-hydroxypropanoic acid after oxidation. The stereochemical outcome depends on the epoxide’s configuration: (2R,3S)-epoxides produce (R)-configured products due to backside attack at the less substituted C3 position.

Reaction Conditions and Optimization
  • Temperature : 60–80°C (optimal for azide nucleophilicity without epoxide rearrangement).
  • pH : Maintained at 5.3–5.8 using buffered aqueous solutions to stabilize intermediates.
  • Catalysts : Tungstic acid enhances epoxidation efficiency in precursor synthesis (e.g., 2,3-trans-propenoic acid derivatives).

Example Protocol :

  • Epoxidize 2,3-trans-3-cyclohexylpropenoic acid with H₂O₂ and tungstic acid at 60°C.
  • Open the epoxide with NaN₃ in aqueous THF at pH 5.3, yielding 3-azido-2-hydroxypropanoic acid (72% yield after chromatography).

Chiral Pool Synthesis from D-Serine

Diazotization and Azide Substitution

D-Serine ((R)-2-amino-3-hydroxypropanoic acid) serves as a chiral starting material. The amino group is converted to azide via diazotization:

  • Protection : Carboxylate esterification (e.g., methyl ester) prevents side reactions.
  • Diazotization : Treat with NaNO₂/HCl to generate a diazonium salt.
  • Azide Introduction : Substitute with NaN₃, yielding the azide product.

Challenges :

  • Competing hydrolysis to hydroxyl groups requires low temperatures (0–5°C).
  • Yields (~50%) are moderate due to steric hindrance at C2.

Asymmetric Aldol Reaction

Catalytic Enantioselective Aldol Addition

Chiral organocatalysts (e.g., proline derivatives) enable asymmetric aldol reactions between azidoacetates and aldehydes. For instance:

$$ \text{CH}2(\text{N}3)\text{COOR} + \text{RCHO} \xrightarrow{\text{(S)-Proline}} (R)\text{-3-azido-2-hydroxypropanoate} $$

Optimization :

  • Solvent : DMF or THF improves catalyst solubility.
  • Temperature : Room temperature (20–25°C) balances reaction rate and enantioselectivity.
  • Yield : 65–70% with >90% ee reported for β-ketoester analogs.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 3-azido-2-hydroxypropanoic acid esters are resolved using lipases (e.g., Candida antarctica Lipase B):

  • Ester Hydrolysis : The enzyme selectively hydrolyzes the (S)-enantiomer’s ester, leaving the (R)-ester intact.
  • Separation : Extract the (R)-ester and hydrolyze it to the free acid.

Performance Metrics :

  • Enantiomeric Excess : >99% ee achievable.
  • Yield : 40–50% (theoretical maximum for kinetic resolution).

Mitsunobu Reaction and Sharpless Epoxidation

Mitsunobu Inversion

A Mitsunobu reaction installs the hydroxyl group with inversion of configuration:

  • Substrate : 3-azidopropanoic acid derivative with a C2 leaving group (e.g., tosylate).
  • Reagents : DIAD, Ph₃P, and a chiral alcohol donor.

Limitations :

  • Requires stoichiometric reagents, increasing cost.
  • Moderate yields (55–60%) due to competing elimination.

Sharpless Asymmetric Epoxidation

Allyl alcohol derivatives are epoxidized with Ti(OiPr)₄/(+)-DET catalyst, followed by azide ring-opening:

  • Epoxidation : (R,R)-epoxide formed with >90% ee.
  • Ring-Opening : NaN₃ attacks C3, yielding (R)-3-azido-2-hydroxypropanoic acid (70% yield).

Comparative Analysis of Methods

Method Starting Material Yield (%) ee (%) Scalability Cost Efficiency
Epoxide Ring-Opening Glycidyl ester 72 98 High Moderate
D-Serine Modification D-Serine 50 99 Low High
Asymmetric Aldol β-Ketoester 65 95 Moderate Moderate
Enzymatic Resolution Racemic ester 40 99 High Low
Sharpless Epoxidation Allyl alcohol 70 90 Moderate High

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-3-azidopropionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of ®-2-oxo-3-azidopropionic acid.

    Reduction: Formation of ®-2-hydroxy-3-aminopropionic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Hydroxy-3-azidopropionic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-3-azidopropionic acid involves its interaction with various molecular targets and pathways:

    Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes, which is useful in bioconjugation and drug development.

    Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications Reference
(R)-3-Azido-2-hydroxypropanoic acid C₃H₅N₃O₃ -N₃ (C3), -OH (C2), -COOH (C1) Click chemistry, chiral intermediates
(R)-2-Azido-3-((Boc)amino)propanoic acid C₈H₁₄N₄O₄ -N₃ (C2), -NHBoc (C3), -COOH (C1) Peptide modification, protected synthons
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ -NH₂ (C2), pyridyl (C3), -COOH (C1) Enzyme inhibition, amino acid analogs
3-Hydroxy-2-phenylpropanoic acid C₉H₁₀O₃ -OH (C3), -Ph (C2), -COOH (C1) Pharmaceutical intermediates
(R)-Norsalvianolic acid L C₂₈H₂₂O₁₀ Dihydroxyphenyl, naphthalene-carbonyl groups Antioxidant, polyphenolic natural product

Key Observations :

  • Azido vs. Amino Groups: The azido group in this compound provides distinct reactivity (e.g., click chemistry) compared to the amino group in (R)-2-amino-3-(pyridin-3-yl)propanoic acid, which is more suited for hydrogen bonding or enzymatic interactions .
  • Steric and Electronic Effects: The bulky Boc-protected amino group in (R)-2-azido-3-((Boc)amino)propanoic acid reduces nucleophilicity compared to the hydroxyl group in the target compound, impacting solubility and synthetic utility .
  • Aromatic vs. Aliphatic Substituents: 3-Hydroxy-2-phenylpropanoic acid’s phenyl group enhances lipophilicity, favoring membrane permeability in drug design, whereas the azido group in the target compound prioritizes reactivity over lipophilicity .

Q & A

Q. What advanced analytics quantify trace impurities in bulk samples, and how are they linked to toxicity?

  • Methodological Answer : UPLC-QTOF-MS detects impurities at <0.1% levels, with structural elucidation via MS/MS. Ames tests or zebrafish embryotoxicity assays correlate impurities (e.g., residual azide salts) with genotoxicity. Quality-by-design (QbD) frameworks establish acceptable thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.